![molecular formula C22H29BrN4O2 B4231288 1-[2-(4-methylphenoxy)ethyl]-3-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4231288.png)
1-[2-(4-methylphenoxy)ethyl]-3-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with morpholine and methylphenoxy substituents, typically involves the reaction between o-phenylenediamine and an appropriate acid or its derivative under varying conditions. A notable method includes the use of N-substituted benzimidazolium and aryl halides, showcasing the versatility and efficiency in synthesizing these compounds with desired substituents (Behçet et al., 2018).
Molecular Structure Analysis
The crystal and molecular structure of benzimidazole derivatives can be determined through single-crystal X-ray diffraction methods, revealing the arrangement of substituents around the benzimidazole core and their spatial orientation. This analysis is crucial for understanding the compound's potential interactions and activity (Behçet et al., 2018).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a wide range of chemical reactivity, attributable to the nucleophilic sites on the molecule. They can participate in various chemical reactions, including aminomethylation, which involves the introduction of aminomethyl groups to the benzimidazole ring, expanding their functional utility (Mondal et al., 2017).
properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]-3-(2-morpholin-4-ylethyl)benzimidazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.BrH/c1-18-6-8-19(9-7-18)28-17-14-26-21-5-3-2-4-20(21)25(22(26)23)11-10-24-12-15-27-16-13-24;/h2-9,23H,10-17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMTQKIJGEYAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CCN4CCOCC4.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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